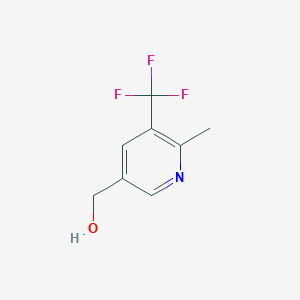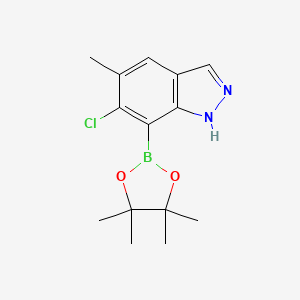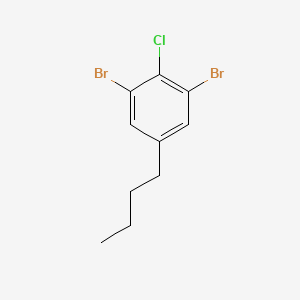
1-Chloro-2,6-dibromo-4-n-butylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,6-dibromo-4-n-butylbenzene is an organic compound with the molecular formula C10H11Br2Cl It is a derivative of benzene, substituted with chlorine, bromine, and a butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2,6-dibromo-4-n-butylbenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination and chlorination of a butylbenzene precursor. The reaction conditions often require the presence of a Lewis acid catalyst, such as FeBr3 or AlCl3, to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2,6-dibromo-4-n-butylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The butyl group can be oxidized to form carboxylic acids or reduced to form alkanes.
Coupling Reactions: It can undergo coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Major Products:
Substitution: Products include derivatives with different functional groups replacing the halogens.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alkanes and alcohols.
Applications De Recherche Scientifique
1-Chloro-2,6-dibromo-4-n-butylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-2,6-dibromo-4-n-butylbenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, forming intermediates that undergo further transformations. The pathways involved include the formation of benzenonium intermediates and subsequent deprotonation to restore aromaticity .
Comparaison Avec Des Composés Similaires
- 1-Chloro-2,6-dibromo-4-methylbenzene
- 1-Chloro-2,6-dibromo-4-ethylbenzene
- 1-Chloro-2,6-dibromo-4-propylbenzene
Comparison: 1-Chloro-2,6-dibromo-4-n-butylbenzene is unique due to the presence of the butyl group, which influences its reactivity and physical properties. Compared to its methyl, ethyl, and propyl analogs, the butyl derivative exhibits different solubility, boiling point, and reactivity patterns .
Propriétés
Formule moléculaire |
C10H11Br2Cl |
|---|---|
Poids moléculaire |
326.45 g/mol |
Nom IUPAC |
1,3-dibromo-5-butyl-2-chlorobenzene |
InChI |
InChI=1S/C10H11Br2Cl/c1-2-3-4-7-5-8(11)10(13)9(12)6-7/h5-6H,2-4H2,1H3 |
Clé InChI |
RQZFXDPBTJLGHN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC(=C(C(=C1)Br)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



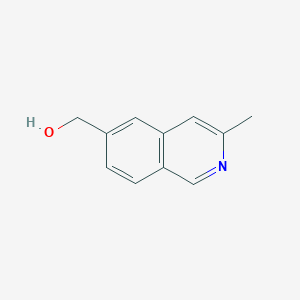

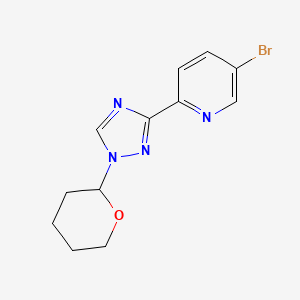

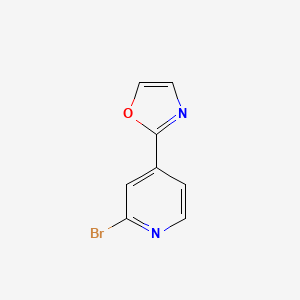
![6-Chloro-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-3-yl trifluoromethanesulfonate](/img/structure/B13921415.png)
![Thiazolo[5,4-b]pyridine-2-methanol](/img/structure/B13921421.png)
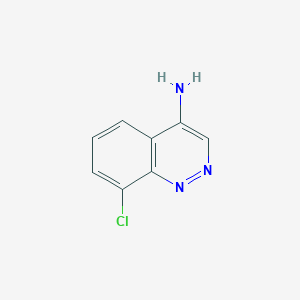
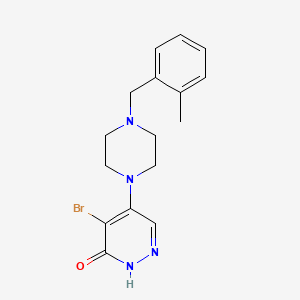
![[[3-[Cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate](/img/structure/B13921443.png)
